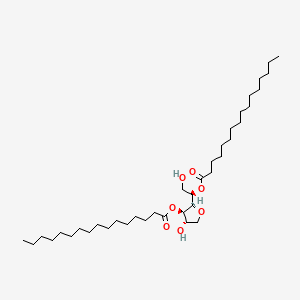

Sorbitan dipalmitate

Description

Properties

CAS No. |

71617-69-1 |

|---|---|

Molecular Formula |

C38H72O7 |

Molecular Weight |

641.0 g/mol |

IUPAC Name |

[(2R,3R,4S)-2-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] hexadecanoate |

InChI |

InChI=1S/C38H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(41)44-34(31-39)38-37(33(40)32-43-38)45-36(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-40H,3-32H2,1-2H3/t33-,34+,37+,38+/m0/s1 |

InChI Key |

DNTMJTROKXRBDM-UUWWDYFTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Pathways of Sorbitan Dipalmitate

Enzymatic Synthesis Approaches for Sorbitan (B8754009) Esters

Enzymatic synthesis has emerged as a favorable alternative to traditional chemical methods, which often require high temperatures and harsh catalysts. asianpubs.orgacs.org Lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica), are frequently used as biocatalysts for the esterification of sorbitan. asianpubs.orgkoreascience.krresearchgate.net This enzymatic approach offers several advantages, including milder reaction conditions, high catalytic activity, and improved regioselectivity, leading to a higher proportion of desired monoesters compared to chemical synthesis. researchgate.netmdpi.com

The synthesis of sorbitan esters can be performed in various reaction media, including solvent-free systems, organic solvents, or ionic liquids. researchgate.netmdpi.comresearchgate.net Solvent-free systems are noted for their high efficiency, with studies on sorbitan oleate (B1233923) synthesis using Novozym 435 achieving a conversion of up to 95%. researchgate.net The choice of solvent can significantly influence reaction rates and product distribution. sci-hub.se For instance, polar solvents tend to favor the formation of monoesters. sci-hub.se

Research has shown that lipases from different sources exhibit varying efficiencies. For example, in the synthesis of xylitol (B92547) esters, Novozym 435 demonstrated the highest catalytic activity compared to Lipozyme RMIM and Lipozyme TLIM. asianpubs.org Similarly, Aspergillus terreus lipase (B570770) has been shown to effectively catalyze the esterification of sorbitol with stearic acid, achieving a 96% conversion to sorbitol 1(6)-monostearate under optimized conditions. umich.edu

Table 1: Comparison of Lipases in Sorbitan Ester Synthesis

| Lipase Source | Substrates | Key Findings | Reference |

|---|---|---|---|

| Candida antarctica (Novozym 435) | Sorbitan, Oleic Acid | Achieved up to 95% conversion in a solvent-free system; produced a higher monoester content (~80%) compared to chemical methods (~50%). researchgate.net | researchgate.net |

| Aspergillus terreus | Sorbitol, Stearic Acid | Demonstrated high conversion (96%) and regioselectivity for the primary hydroxyl group. umich.edu | umich.edu |

Chemo-Enzymatic Reaction Optimization Strategies

Optimizing the reaction conditions is crucial for maximizing the yield and purity of sorbitan dipalmitate. Chemo-enzymatic strategies combine chemical steps, like the initial dehydration of sorbitol, with enzymatic esterification. nih.gov Key parameters that are frequently optimized include temperature, reaction time, substrate molar ratio, enzyme concentration, and water removal. koreascience.krmdpi.com

Temperature: Lipase activity is temperature-dependent, with an optimal range typically between 40°C and 60°C. asianpubs.orgmdpi.com Temperatures above this range can lead to enzyme denaturation and reduced activity. asianpubs.orgmdpi.com

Substrate Molar Ratio: The molar ratio of the fatty acid to sorbitan is a critical factor in controlling the degree of esterification. umich.edu A higher concentration of the fatty acid generally favors the formation of diesters and triesters. sci-hub.se For the synthesis of sorbitan monostearate using Aspergillus terreus lipase, a sorbitol-to-stearic acid ratio of 1:4 was found to be optimal. umich.edu

Water Removal: Esterification is a reversible reaction that produces water as a byproduct. asianpubs.org The removal of this water is essential to shift the reaction equilibrium towards product formation and achieve high conversion yields. asianpubs.org Methods for water removal include the use of molecular sieves, operating under reduced pressure, or using azeotropic distillation. asianpubs.orgresearchgate.netresearchgate.netuni-stuttgart.de The addition of molecular sieves has been shown to increase conversion rates significantly, in some cases by more than five-fold. asianpubs.org

Solvent System: The choice of solvent is another key optimization parameter. While solvent-free systems can be highly effective, certain organic solvents or solvent mixtures are used to improve the solubility of both the hydrophilic sorbitan and the lipophilic palmitic acid. researchgate.netmdpi.com Solvents such as t-butanol, 2-methyl-2-butanol (B152257) (2M2B), and mixtures like n-hexane/tert-butanol have been investigated. koreascience.krresearchgate.netresearchgate.net The use of ionic liquids and deep eutectic solvents (DES) as green alternatives is also an area of active research, as they can enhance substrate solubility and enzyme stability. acs.orgmdpi.com

Table 2: Optimization Parameters for Enzymatic Sorbitan Ester Synthesis

| Parameter | Typical Range/Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 40°C - 60°C | Increases reaction rate up to an optimum, beyond which enzyme denaturation occurs. asianpubs.orgmdpi.com | asianpubs.orgmdpi.com |

| Substrate Molar Ratio (Fatty Acid:Sorbitan) | 1:1 to 5:1 | Higher ratios favor higher degrees of esterification (di-, tri-esters). umich.edu | umich.edu |

| Water Removal | Molecular sieves, reduced pressure | Shifts equilibrium towards ester formation, increasing conversion yield. asianpubs.orgresearchgate.net | asianpubs.orgresearchgate.net |

| Enzyme Concentration | 3% - 10% (w/w of substrates) | Higher concentration generally increases reaction rate, but has economic implications. koreascience.krresearchgate.net | koreascience.krresearchgate.net |

Control over Degree of Esterification and Isomer Distribution

A significant challenge in the synthesis of sorbitan esters is controlling the degree of esterification (mono-, di-, tri-ester) and the distribution of isomers, as sorbitan has multiple hydroxyl groups available for reaction. sci-hub.segoogle.com

The primary method to control the degree of esterification is by adjusting the molar ratio of the reactants. sci-hub.se An excess of the fatty acid (palmitic acid) will drive the reaction towards the formation of this compound and other higher esters. Conversely, using sorbitan in excess would favor the production of monoesters. The reaction time also plays a role; longer reaction times tend to result in more complete hydroxyl substitution. google.com

Regioselectivity, or the control over which hydroxyl group is esterified, is largely influenced by the catalyst. Enzymatic catalysis often provides superior regioselectivity compared to chemical methods. mdpi.comumich.edu Lipases frequently show a preference for esterifying the primary hydroxyl groups on the sorbitan molecule. umich.eduatamanchemicals.com For example, Aspergillus terreus lipase selectively esterifies one of the primary hydroxyl groups of sorbitol, yielding the 1(6)-monoester. umich.edu The complex product mixture typically contains sorbitan mono-, di-, tri-, and even tetraesters. researchgate.net

Purification and Isolation Techniques for Specific this compound Esters

The crude product from the esterification reaction is a complex mixture containing unreacted starting materials, various sorbitan isomers, and esters with different degrees of substitution (mono-, di-, tri-palmitate). researchgate.networktribe.com Therefore, purification is a critical step to isolate the desired this compound.

Common purification techniques include:

Column Chromatography: This is a widely used method for separating the different ester fractions. kemdikbud.go.idmdpi.com Silica gel is a common stationary phase, and a gradient of solvents, such as chloroform (B151607) and methanol, is used as the mobile phase (eluent) to separate the components based on their polarity. researchgate.netmdpi.com

Liquid-Liquid Extraction: This technique can be used to remove impurities. For instance, an aqueous metal halide salt solution can be used to treat a solution of the sorbitan ester in a hydrocarbon/polar organic solvent mixture to remove polyol impurities. google.com

Decolorization: Activated carbon can be used to treat the crude product to adsorb colored impurities.

Distillation: Short-path distillation under high vacuum can be employed to separate the desired esters from unreacted, more volatile components like free fatty acids.

High-performance liquid chromatography (HPLC) is a key analytical technique used both to monitor the progress of the reaction and to analyze the composition of the final product, allowing for the quantification of mono-, di-, and tri-ester fractions. researchgate.netatamanchemicals.comresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Product |

| Sorbitol | Starting Material |

| Sorbitan | Dehydrated Sorbitol Intermediate |

| Palmitic Acid | Reactant (Fatty Acid) |

| Oleic Acid | Reactant (Fatty Acid Example) |

| Stearic Acid | Reactant (Fatty Acid Example) |

| Novozym 435 | Biocatalyst (Immobilized Lipase) |

| Lipozyme RMIM | Biocatalyst (Immobilized Lipase) |

| Lipozyme TLIM | Biocatalyst (Immobilized Lipase) |

| Aspergillus terreus lipase | Biocatalyst (Lipase) |

| t-butanol | Organic Solvent |

| 2-methyl-2-butanol (2M2B) | Organic Solvent |

| n-hexane | Organic Solvent |

| Chloroform | Solvent (for Chromatography) |

| Methanol | Solvent (for Chromatography) |

| Activated Carbon | Decolorizing Agent |

| Silica Gel | Stationary Phase (Chromatography) |

| Ionic Liquids | Reaction Medium (Green Solvent) |

Interfacial and Surface Science of Sorbitan Dipalmitate

Adsorption Phenomena at Liquid-Liquid and Liquid-Air Interfacesbenchchem.comnih.govresearchgate.netdoi.orgmassey.ac.nz

Sorbitan (B8754009) dipalmitate, a nonionic surfactant, exhibits significant surface activity, readily adsorbing at liquid-liquid (e.g., water-oil) and liquid-air interfaces. This adsorption is a spontaneous process driven by the reduction of the system's Gibbs free energy. uwaterloo.ca The amphiphilic nature of the molecule, possessing both a hydrophilic sorbitan head and lipophilic dipalmitate tails, dictates its orientation at these interfaces, with the polar head group facing the aqueous phase and the nonpolar tails extending into the non-aqueous or air phase. uobabylon.edu.iq

Adsorption Kinetics and Dynamics

The adsorption of sorbitan dipalmitate at an interface is a dynamic process. When a fresh interface is created, surfactant molecules from the bulk phase migrate and adsorb, leading to a time-dependent decrease in interfacial tension until equilibrium is reached. uwaterloo.ca The kinetics of this process are influenced by several factors, including the surfactant concentration in the bulk phase, temperature, and the nature of the liquid phases. uwaterloo.camdpi.com

The adsorption process can be generally described by two main steps: the transport of surfactant molecules from the bulk to the subsurface layer and the subsequent transfer from the subsurface to the interface itself. conicet.gov.ar For dilute solutions, the rate of adsorption is often controlled by diffusion. mpg.de As the concentration of this compound increases, the rate of adsorption also increases, leading to a faster reduction in interfacial tension. acs.org

The dynamics of adsorption can be studied using techniques like pendant drop tensiometry, which measures the change in interfacial tension over time. mdpi.com The rate at which equilibrium is achieved is indicative of how readily the surfactant can arrange itself at the interface. rheologylab.com

Surface Excess and Molecular Area Determinationnih.govresearchgate.netmassey.ac.nz

As this compound molecules adsorb at an interface, they create a surface excess concentration (Γ), which is the concentration of the surfactant at the interface relative to the bulk phase. kruss-scientific.com This parameter can be determined from interfacial tension measurements as a function of surfactant concentration using the Gibbs adsorption isotherm. libretexts.org The maximum surface excess concentration (Γmax) corresponds to a state where the interface is saturated with surfactant molecules. ekb.eg

From the surface excess concentration, the minimum area occupied by each molecule at the interface (Amin) can be calculated. ekb.eg This molecular area provides insights into the packing and orientation of the surfactant molecules at the interface. For instance, a smaller molecular area suggests a more tightly packed monolayer. Studies on related sorbitan esters have shown that the nature of the alkyl chain significantly influences the molecular area. For example, unsaturated chains, like in sorbitan monooleate, tend to occupy a larger area per molecule compared to their saturated counterparts due to the kink in their structure. nih.govresearchgate.net

Table 1: Interfacial Properties of Sorbitan Esters at the Water-Hexane Interface This table presents data for related sorbitan esters to provide context for the behavior of this compound.

Critical Micelle Concentration (CMC) Determination and Interpretationnih.govresearchgate.net

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in the bulk phase begin to aggregate into micelles. kruss-scientific.combiolinscientific.com This is a key characteristic of any surfactant. The CMC can be determined by measuring a physical property of the surfactant solution, such as surface tension, as a function of concentration. kruss-scientific.combiolinscientific.com Below the CMC, the surface tension decreases with increasing surfactant concentration. biolinscientific.com Above the CMC, the surface of the liquid is saturated with surfactant molecules, and additional surfactant molecules form micelles in the bulk, resulting in the surface tension remaining relatively constant. kruss-scientific.combiolinscientific.com The CMC is identified as the point where the slope of the surface tension versus the logarithm of concentration plot changes. kruss-scientific.com

The CMC value is influenced by the molecular structure of the surfactant, including the length and nature of the hydrophobic tail. nih.gov Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic chain increases. uobabylon.edu.iq Studies on various sorbitan esters have shown that those with shorter or unsaturated alkyl chains tend to have higher CMC values. nih.gov

Table 2: Critical Micelle Concentration (CMC) of Sorbitan Esters This table presents data for related sorbitan esters to provide context for the behavior of this compound.

Interfacial Film Formation and Characteristicsbenchchem.comdoi.orgresearchgate.net

The adsorbed layer of this compound at an interface forms a distinct film with specific characteristics that are crucial for its function in various applications, such as stabilizing emulsions.

Monolayer Behavior at Interfaces (e.g., Langmuir-Blodgett studies)benchchem.comresearchgate.net

The behavior of this compound monolayers can be investigated using a Langmuir-Blodgett (LB) trough. This technique allows for the formation of a monolayer of an insoluble surfactant at the air-water interface and the study of its properties as it is compressed. csic.esmdpi.com By measuring the surface pressure as a function of the area available to the molecules, a surface pressure-area (π-A) isotherm is obtained. mdpi.com

These isotherms provide valuable information about the phase behavior of the monolayer. As the monolayer is compressed, it can transition through different physical states, such as gaseous, liquid-expanded, liquid-condensed, and solid phases. researchgate.net For saturated sorbitan esters, increasing the hydrocarbon chain length generally leads to a higher collapse pressure, which is the surface pressure at which the monolayer collapses. researchgate.net In contrast, unsaturated sorbitan esters often exhibit a larger molecular area and a lower collapse pressure compared to their saturated counterparts. researchgate.net Compression-expansion cycles can also reveal hysteresis effects, indicating changes in the film structure during these processes. researchgate.net

Interfacial Rheology and Viscoelasticity of Filmsdoi.orguwaterloo.ca

Interfacial rheology is the study of the response of an interfacial layer to an applied stress or strain. biolinscientific.com The films formed by this compound at interfaces are not purely viscous or elastic but exhibit viscoelastic properties. doi.org This means they can both store and dissipate energy upon deformation.

Interfacial rheology can be studied using techniques such as shear and dilatational rheometry. biolinscientific.comnih.gov In shear rheology, the area of the interface is kept constant while a shearing deformation is applied. biolinscientific.com In dilatational rheology, the area of the interface is changed, and the resulting change in interfacial tension is measured. biolinscientific.com

Studies on similar water-insoluble surfactants have shown that their interfacial films can be both viscoelastic and brittle, fracturing at small deformations. nih.gov The viscoelastic properties are dependent on factors such as the packing of the surfactant molecules at the interface and the interactions between them. researchgate.net The dilatational behavior of such films is often predominantly elastic, while the shear behavior can be more complex, indicating different relaxation mechanisms under different types of deformation. nih.gov

Table 3: Compound Names

Influence of Environmental Factors on Interfacial Film Properties

The stability and characteristics of the interfacial film formed by sorbitan esters are not static; they are highly responsive to changes in the environmental conditions of the system, primarily temperature and pH.

Temperature:

Temperature has a pronounced effect on the interfacial behavior of sorbitan esters. Studies on sorbitan ester monolayers, including sorbitan monopalmitate, have shown that increasing the temperature causes the monolayers to expand. researchgate.netnih.gov This expansion signifies a less condensed or less tightly packed film at the interface. As temperature rises, the kinetic energy of the surfactant molecules increases, leading to greater molecular motion and a larger area occupied per molecule. researchgate.net

Furthermore, the collapse pressure of the monolayer, which indicates the maximum pressure the film can withstand before breaking, tends to decrease as temperature increases. researchgate.net This suggests that the interfacial film becomes less stable at higher temperatures. The surface compressional modulus, a measure of the film's elasticity or resistance to compression, is also lowered at elevated temperatures, indicating a more fluid and less rigid interfacial film. researchgate.netacs.org This increased fluidity can be attributed to the transition of the surfactant from a more ordered, crystalline state at the interface to a more disordered, liquid-like state upon heating. acs.orgrsc.org

pH:

The table below summarizes the general influence of these environmental factors on sorbitan ester interfacial films.

| Environmental Factor | Influence on Interfacial Film Properties |

| Increase in Temperature | - Increases molecular area (film expansion) researchgate.net - Decreases film rigidity and viscoelasticity researchgate.netacs.org - Lowers collapse pressure (reduced stability) researchgate.net |

| Change in pH | - Generally low sensitivity due to nonionic nature fiveable.me - Extreme pH may promote hydrolysis of ester bonds over time mdpi.com |

Thermodynamics of Interfacial Behavior

The spontaneous processes of surfactant molecules migrating to an interface (adsorption) and forming aggregates in the bulk phase (micellization) are governed by thermodynamics. The standard free energy changes associated with these processes, ΔG°ad and ΔG°mic, provide quantitative measures of their feasibility. Negative values for these parameters indicate a spontaneous process. rjpbcs.comnih.gov

Standard Free Energy of Adsorption (ΔG°ad)

The standard free energy of adsorption (ΔG°ad) represents the change in free energy when a surfactant molecule moves from the bulk solution to an interface. It is a measure of the surfactant's efficiency in lowering the surface or interfacial tension. A more negative ΔG°ad value indicates a greater tendency for the surfactant to adsorb at the interface and, consequently, a higher surface activity. nih.gov This process is driven by the reduction in the unfavorable contact between the hydrophobic tails of the surfactant and the aqueous environment. nih.gov

Table 1: Standard Free Energy of Adsorption (ΔG°ad) for Sorbitan Monopalmitate at Various Water-Oil Interfaces Data extracted from a study on sorbitan monoesters. The values serve as an approximation for the behavior of related sorbitan esters.

| Oil Phase (Alkane) | ΔG°ad (kJ/mol) |

| Pentane | -26.5 |

| Hexane | -26.3 |

| Heptane | -26.1 |

| Octane | -25.9 |

| Nonane | -25.6 |

| Decane | -25.5 |

| Dodecane | -24.9 |

| (Source: Vähätalo, L. J., et al., Journal of Colloid and Interface Science, 2001. nih.gov) |

Standard Free Energy of Micellization (ΔG°mic)

The standard free energy of micellization (ΔG°mic) is the change in free energy per mole of surfactant when molecules self-assemble from the bulk solution to form micelles. This value is calculated from the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. A negative ΔG°mic indicates that micellization is a spontaneous process. rjpbcs.com The primary driving force for micellization is the entropy gain from the release of structured water molecules that surrounded the hydrophobic tails of the individual surfactant monomers. core.ac.uk

For lipophilic surfactants like sorbitan esters, micellization typically occurs as inverse micelles in a nonpolar (oil) phase. Similar to the adsorption data, thermodynamic values for sorbitan monopalmitate provide the closest available estimate for the behavior of this compound. Studies show that the ΔG°mic for sorbitan monopalmitate also becomes less negative as the chain length of the alkane (oil phase) increases, suggesting that micelle formation is less favored in longer-chain oils. nih.gov

Table 2: Standard Free Energy of Micellization (ΔG°mic) for Sorbitan Monopalmitate in Various Oil Phases Data extracted from a study on sorbitan monoesters. The values serve as an approximation for the behavior of related sorbitan esters.

| Oil Phase (Alkane) | ΔG°mic (kJ/mol) |

| Pentane | -14.6 |

| Hexane | -14.2 |

| Heptane | -13.9 |

| Octane | -13.5 |

| Nonane | -13.2 |

| Decane | -12.9 |

| Dodecane | -12.4 |

| (Source: Vähätalo, L. J., et al., Journal of Colloid and Interface Science, 2001. nih.gov) |

Self Assembly and Supramolecular Architectures Formed by Sorbitan Dipalmitate

Micellization Processes and Aggregation Behavior

As an amphiphilic molecule, sorbitan (B8754009) dipalmitate possesses both a hydrophilic sorbitan head group and two lipophilic palmitate tails. This dual nature drives its self-assembly in solution to minimize the unfavorable interactions between the hydrophobic tails and the aqueous environment. The process of micellization is a cooperative phenomenon where individual surfactant molecules, known as unimers, aggregate to form micelles once a certain concentration, the critical micelle concentration (CMC), is reached. mpg.de

The aggregation behavior of sorbitan dipalmitate is influenced by several factors, including temperature and the nature of the solvent. In aqueous solutions, an increase in temperature can initially lead to a decrease in the CMC, followed by an increase. This is attributed to the reduced probability of hydrogen bond formation at higher temperatures, which affects the hydration of the hydrophilic head groups. researchgate.net The hydrophobic interactions of the aliphatic tails are a primary driving force for the formation of stable micellar aggregates. nih.gov

The aggregation process itself can be complex, involving not just the formation of simple spherical micelles but also their potential reorganization into more complex structures. nih.gov The balance between the large hydrophobic interactions of the aliphatic tails and the steric repulsion of the hydrophilic head structure is crucial in determining the final morphology of the aggregates. nih.gov

Vesicle and Bilayer Formation (e.g., Niosomes and other nonionic surfactant-based vesicles)

This compound is a key component in the formation of niosomes, which are vesicular systems composed of nonionic surfactants. researchgate.netjrespharm.com These vesicles consist of a bilayer structure that can encapsulate both hydrophilic and lipophilic substances, making them versatile delivery vehicles. japsonline.comacs.org Niosomes are formed through the self-assembly of hydrated surfactant molecules, often in combination with cholesterol, in an aqueous medium. researchgate.netjpionline.org

A common method for preparing niosomes is the thin-film hydration technique. jrespharm.comonlinescientificresearch.com In this process, this compound and cholesterol are dissolved in an organic solvent. The solvent is then evaporated to form a thin film on the wall of a flask. Subsequent hydration of this film with an aqueous phase, accompanied by agitation, leads to the formation of multilamellar niosomes. onlinescientificresearch.com Other methods, such as the ether injection method and reverse-phase evaporation, are also utilized. acs.orgonlinescientificresearch.com

The structural characteristics of the resulting niosomes, such as particle size, polydispersity index (PDI), and zeta potential, are crucial for their application. These properties can be influenced by the formulation and processing variables. For instance, the ratio of surfactant to cholesterol can affect the vesicle size. researchgate.net Sonication is often employed to reduce the size of the vesicles and achieve a more uniform size distribution. researchgate.net Transmission electron microscopy (TEM) is a key technique used to visualize the spherical shape and lamellarity of the niosomes. acs.org

Table 1: Influence of Formulation Variables on Niosome Characteristics

| Formulation Variable | Effect on Niosome Properties | Citation |

|---|---|---|

| Cholesterol Content | Increases vesicular size and enhances stability by inducing rigidity in the bilayer. | researchgate.net |

| Surfactant Type | The head group and tail length of the surfactant influence entrapment efficiency and vesicle stability. | ljmu.ac.uk |

| Charge Inducers | Can increase vesicle stability by inducing a surface charge, leading to electrostatic repulsion. | japsonline.com |

The stability of niosomes is a critical factor for their shelf-life and in vivo performance. Several mechanisms contribute to the stability of vesicles containing this compound. The inclusion of cholesterol is a primary strategy to enhance stability. Cholesterol integrates into the bilayer, where it can form hydrogen bonds with the hydrophilic head groups of the surfactant. jpionline.org This interaction increases the rigidity of the bilayer, reduces its permeability, and can prevent the leakage of encapsulated contents. researchgate.net

Organogelation Mechanisms and Microstructures

This compound can act as a low molecular weight organogelator, capable of gelling various organic solvents. ijdra.comjetir.org This process involves the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the liquid phase, resulting in the formation of a semi-solid organogel. tandfonline.comnitrkl.ac.in

Low molecular weight organogelators (LMWGs), like this compound, are compounds with molecular weights typically ranging from 300 to 1000 Da that can self-assemble in organic solvents. psu.edu The gelation process is often thermoreversible; heating the gel leads to a transition to a sol phase, and upon cooling, the gel structure reforms. ijdra.comucl.ac.uk this compound, along with sorbitan monostearate, has been shown to effectively gel a number of organic solvents at low concentrations. ijdra.com The resulting gels are typically opaque and thermostable at room temperature. jetir.orgtandfonline.com The driving forces for the self-assembly of these gelators include non-covalent interactions such as hydrogen bonding and van der Waals forces. psu.edu

The formation of the organogel network by this compound involves a hierarchical self-assembly process. When a heated solution of this compound in an apolar solvent is cooled, the solubility of the surfactant decreases. tandfonline.com This leads to the formation of initial aggregates, often described as toroidal reverse micelles. tandfonline.comnitrkl.ac.in These primary structures then reorganize themselves into rod-shaped or tubular structures. nitrkl.ac.inresearchgate.net These tubules subsequently interact and entangle with each other, forming a three-dimensional network that entraps the solvent and creates the gelled structure. tandfonline.comnitrkl.ac.in Microscopic analysis of these organogels often reveals clusters of these rod-shaped tubules as the fundamental components of the network. researchgate.net The formation of this solid-fiber matrix is driven by intermolecular hydrogen bonding. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cholesterol |

Influence of Co-gelators and Solvents on Organogel Properties

The properties of this compound organogels are highly dependent on the solvent used and the presence of co-gelators.

Solvents: The choice of solvent is critical for gelation. Sorbitan esters like sorbitan monopalmitate can gel various organic solvents at low concentrations. ijdra.comijpcbs.com However, very good solvents for the gelator, such as benzene (B151609) and toluene (B28343) in the case of sorbitan monostearate, can inhibit gelation because the gelator remains dissolved even after cooling. ijrpb.com The type of oil phase, for instance, medium-chain triglycerides (MCT) versus long-chain triglycerides (LCT), also influences the organogel's physical properties, with LCT-based gels generally being stronger. nih.govuminho.pt

Crystallization Phenomena and Polymorphism of this compound and its Mixtures

The crystallization of this compound is a complex process involving specific thermal behaviors, kinetics, and polymorphic transitions. Polymorphism refers to the ability of a solid to exist in multiple crystalline forms, each with distinct physical properties. symbiosisonlinepublishing.com

Thermotropic Behavior and Phase Transitions

The thermotropic behavior of sorbitan esters, which is the response of the material to changes in temperature, is crucial for understanding their crystallization. google.com Differential scanning calorimetry (DSC) is a key technique used to study these thermal behaviors. rsc.orgresearchgate.net

Phase Transitions: Sorbitan esters with saturated hydrocarbon tails, like this compound, primarily crystallize through their hydrocarbon tails upon cooling. rsc.org The melting point and enthalpy of melting show a linear dependence on the length of the hydrocarbon tail, with longer saturated chains resulting in higher melting temperatures. rsc.org For instance, the melting point of sorbitan monopalmitate (Span 40) is around 47.8°C. researchgate.net The transition from a less stable to a more stable polymorphic form is a non-reversible process influenced by time and temperature. mdpi.com

Crystallization Kinetics and Thermodynamics

The kinetics of crystallization involve two main steps: nucleation (the initial formation of crystal nuclei) and crystal growth. mdpi.com The driving force for crystallization is typically supercooling, which is the difference between the melting and crystallization temperatures. mdpi.com

Kinetics: Solid-state sorbitan esters like sorbitan monopalmitate can accelerate the early stages of solidification in lipid systems like cocoa butter and coconut oil by decreasing the induction time and increasing the crystallization rate. nih.govresearchgate.net However, they can also suppress later crystal growth. nih.gov The crystallization rate of mango butter, for example, can be tailored in a concentration-dependent manner by the addition of sorbitan monopalmitate. nih.gov The thermodynamics of crystallization are related to the Gibbs free energy, with the most stable polymorphic form having the lowest free energy. mdpi.com

Influence on Crystallization of Other Lipid Systems

This compound and other sorbitan esters can significantly impact the crystallization of various lipid systems, acting as crystallization modifiers. nih.gov

Effects on Lipid Systems: In cocoa butter, sorbitan monopalmitate has been observed to associate with the high-melting fraction and reduce the crystal size. nih.gov In coconut oil, solid-state sorbitan esters affect both the high- and low-melting fractions, increasing the number of crystals. researchgate.net The addition of sorbitan monopalmitate to mango butter promotes the aggregation of globular crystals. nih.gov The influence of these esters is dependent on their structure, concentration, and the specific lipid system being modified. nih.govresearchgate.net

Role in Dispersion and Emulsion Science

Fundamental Mechanisms of Emulsion Formation and Stabilization

The creation of a stable emulsion is a dynamic process that requires energy to form droplets of the dispersed phase and the presence of an emulsifier to prevent their subsequent coalescence. ijirss.com Sorbitan (B8754009) dipalmitate, as a nonionic surfactant, contributes to this stability through several key mechanisms. uomustansiriyah.edu.iqmdpi.com

Sorbitan esters, including sorbitan dipalmitate, are known for their utility in forming water-in-oil (W/O) emulsions due to their lipophilic nature. uomustansiriyah.edu.iqpk.edu.pl The type of emulsion formed (O/W or W/O) is largely dictated by the hydrophilic-lipophilic balance (HLB) of the emulsifier. Emulsifiers with lower HLB values are more oil-soluble and tend to promote the formation of W/O emulsions, where water droplets are dispersed in a continuous oil phase. google.com Conversely, emulsifiers with higher HLB values are more water-soluble and favor the formation of oil-in-water (O/W) emulsions. uomustansiriyah.edu.iq this compound can also be used in combination with higher HLB emulsifiers, such as polysorbates, to create stable O/W emulsions. uomustansiriyah.edu.iq

The formation of complex emulsions, such as water-in-oil-in-water (W/O/W) emulsions, can also involve sorbitan esters. In these systems, a W/O emulsion is first prepared using a low HLB emulsifier like this compound, and then this emulsion is dispersed in an external aqueous phase containing a high HLB emulsifier. google.com

The primary mechanism by which nonionic surfactants like this compound stabilize emulsions is steric stabilization. ijirss.commdpi.com This occurs when the surfactant molecules adsorb onto the surface of the dispersed droplets, forming a protective layer. byk.com The bulky sorbitan and palmitate groups create a physical barrier that prevents the droplets from approaching each other too closely and coalescing. ijirss.combyk.com This steric hindrance is a powerful stabilizing force, particularly in W/O emulsions where electrostatic repulsion is less significant due to the low dielectric constant of the oil phase. ijirss.com

The stability of an emulsion is also critically dependent on the properties of the interfacial film formed by the emulsifier at the oil-water interface. A rigid and coherent interfacial film acts as a mechanical barrier to prevent droplet coalescence. ijirss.comresearchgate.net The structure and packing of the this compound molecules at the interface influence the film's rigidity. The straight chains of the palmitic acid component can contribute to a more ordered and rigid interfacial network compared to unsaturated fatty acids. researchgate.net This increased rigidity enhances the stability of the emulsion by physically preventing the merging of dispersed droplets. researchgate.netresearchgate.net

Rheological Characterization of this compound-Stabilized Systems

The rheological properties of an emulsion, which describe its flow and deformation characteristics, are crucial for its stability, texture, and performance. researchgate.netnih.gov These properties are intrinsically linked to the microstructure of the emulsion, including the droplet size, droplet size distribution, and the interactions between droplets. researchgate.netresearchgate.net

Emulsions stabilized with this compound often exhibit non-Newtonian flow behavior, specifically shear-thinning (pseudoplasticity), where the viscosity decreases with an increasing shear rate. researchgate.netnih.gov This behavior is desirable for many applications as it allows for ease of spreading or pouring while maintaining a high viscosity at rest, which contributes to stability against creaming or sedimentation. conicet.gov.ar

The viscoelastic properties, which describe the material's ability to store and dissipate energy, are also important. Emulsions can exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. The storage modulus (G') and loss modulus (G'') are used to quantify these properties. A higher G' relative to G'' indicates a more structured, gel-like system, which can enhance long-term stability. conicet.gov.arcore.ac.uk The viscoelasticity of this compound-stabilized emulsions is influenced by factors such as the concentration of the emulsifier, the oil phase concentration, and the droplet size distribution. nih.govresearchgate.net

Table 1: Factors Influencing Viscosity and Viscoelasticity in Emulsions

| Factor | Influence on Viscosity | Influence on Viscoelasticity (G', G'') |

|---|---|---|

| Emulsifier Concentration | Generally increases with concentration. | Higher concentrations can lead to a more structured network and increased G'. nih.gov |

| Oil Phase Concentration | Increases with higher oil phase volume fraction. researchgate.net | A higher internal phase ratio can lead to a more packed system and increased viscoelasticity. researchgate.net |

| Droplet Size | Finer emulsions with smaller droplets tend to have higher viscosity. researchgate.net | Smaller droplets can lead to stronger inter-droplet interactions and a more elastic network. |

The size of the dispersed droplets and their distribution are fundamental characteristics of an emulsion that significantly impact its stability and rheological properties. researchgate.netuva.nlnih.govarxiv.org Generally, emulsions with smaller and more uniform droplet sizes are more stable against creaming and coalescence. cybercolloids.netresearchgate.net

The droplet size in an emulsion stabilized by this compound is influenced by the emulsification method, the energy input during processing, and the composition of the formulation. ijirss.comcybercolloids.net Techniques such as high-shear mixing and homogenization are used to reduce droplet size. cybercolloids.net The droplet size distribution is often found to be a log-normal distribution, which arises from the random breakup of droplets during emulsification. uva.nlarxiv.org

Table 2: Research Findings on Droplet Size in Emulsions

| Study Focus | Key Findings |

|---|---|

| Effect of Emulsifier Concentration | Increasing emulsifier concentration can lead to the formation of smaller droplets. mdpi.com |

| Impact of Oil Viscosity | Higher viscosity of the dispersed phase can result in larger droplets due to increased resistance to shear. researchgate.net |

| Influence of Processing Parameters | Higher shear rates or homogenization pressures generally lead to smaller droplet sizes. uva.nl |

Influence of Surfactant Concentration on Rheological Behavior

The concentration of this compound, a non-ionic surfactant, significantly influences the rheological, or flow, properties of emulsions. Generally, an increase in the concentration of this compound leads to a more structured and viscous emulsion. This is because, as a lipophilic (oil-loving) surfactant, it resides at the oil-water interface, reducing interfacial tension and promoting the stability of dispersed droplets.

In oil-in-water (o/w) emulsions, this compound works in conjunction with hydrophilic emulsifiers. As its concentration increases, the packing of surfactant molecules at the interface becomes denser. This leads to stronger interfacial films and increased resistance to deformation, manifesting as higher viscosity and elasticity. researchgate.net Research on creams has shown that increasing the amount of sorbitan ester surfactants, including this compound, enhances the elasticity of the formulation. researchgate.net This effect is attributed to the lengthening of the alkyl chain of the surfactant, which contributes to a more cohesive internal structure. researchgate.net

However, the influence on viscosity is not always linear and can be affected by other components in the formulation. For instance, in some cosmetic emulsions, while thickeners are typically added to adjust viscosity, the type and concentration of the emulsifier itself, like a sorbitan ester, can have a strong impact on flow properties, sometimes making adjustments difficult. google.com In certain invert (water-in-oil) emulsions, it has been observed that the emulsifier concentration has a relatively minor effect on rheological properties compared to other additives, but it is crucial for maintaining emulsion stability, especially with temperature changes. rdd.edu.iq

Studies on various emulsions have consistently shown that they exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior. researchgate.netsid.ir This means their viscosity decreases under applied stress, which is a desirable characteristic in many cosmetic and pharmaceutical creams. The consistency and flow behavior of these emulsions can be precisely modeled using rheological models like the Herschel-Bulkley or Cross models. researchgate.net

Table 1: Effect of Surfactant Concentration on Emulsion Rheology

| System | Surfactant(s) | Observation | Reference |

| O/W Creams | Sorbitan monopalmitate, Sorbitan monooleate | Increased surfactant amount led to increased elasticity. | researchgate.net |

| O/W Emulsions | Tween 60 (a polysorbate) | Increasing emulsifier quantity led to an increase in internal structure coherence. An excess amount negatively affected the structure. | researchgate.net |

| Invert Emulsions | Emulsifier blend | The emulsifier had a minimal effect on rheological properties but was vital for thermal stability. | rdd.edu.iq |

| Heat Stable O/W Emulsions | Tween 80 with various stabilizers | All emulsions showed pseudoplastic (shear-thinning) behavior. Viscosity was influenced by both the stabilizer and thermal treatment. | sid.ir |

This table is generated based on findings from multiple research papers to illustrate the general principles of how surfactant concentration affects emulsion rheology.

Interaction with Other Surfactants and Co-emulsifiers

This compound is rarely used in isolation. Its performance and function are significantly enhanced when combined with other surfactants and co-emulsifiers. These interactions are critical in creating stable, effective, and aesthetically pleasing emulsion systems.

Synergistic and Antagonistic Effects in Emulsion Stabilization

The combination of lipophilic surfactants like this compound (which has a low Hydrophile-Lipophile Balance, HLB) and hydrophilic surfactants like polysorbates (high HLB) is a cornerstone of emulsion science. This combination often leads to a synergistic effect, resulting in far greater emulsion stability than either surfactant could achieve alone. ugm.ac.id

Synergism is achieved when the mixed surfactants pack more efficiently at the oil-water interface. The different molecular geometries of the bulky head group of a polysorbate and the smaller head group of this compound allow for a tighter, more condensed interfacial film. This enhanced film acts as a more robust barrier against droplet coalescence, thereby increasing emulsion stability. researchgate.net For example, the combination of Sorbitan monooleate and Polysorbate 80 has been shown to create stable emulsions, with their synergistic mixing being a significant factor in stability. ugm.ac.idrsc.org This principle is widely applied in the formulation of creams, lotions, and other cosmetic products. ugm.ac.id

Complexation with Polyoxyethylene Derivatives (e.g., Polysorbates)

This compound and its ethoxylated counterparts, the polysorbates (like Polysorbate 40, which is polyoxyethylene sorbitan monopalmitate), are known to form complexes that are highly effective at stabilizing emulsions. atamanchemicals.commdpi.com Polysorbates are synthesized by adding ethylene (B1197577) oxide to sorbitan esters. atamankimya.com This process results in a molecule with a sorbitan ester core and hydrophilic polyoxyethylene (POE) chains. cir-safety.org

When mixed, this compound and a polysorbate like Polysorbate 80 arrange themselves at the oil-water interface. The lipophilic fatty acid tails of both molecules anchor in the oil phase, while the hydrophilic sorbitan head of the this compound and the larger, more hydrophilic polyoxyethylene chains of the polysorbate extend into the water phase. researchgate.net This interaction creates a stable, resilient interfacial layer. researchgate.net Studies have shown that the combination of these two types of surfactants can significantly increase emulsion viscosity and stability compared to using a single surfactant. ugm.ac.id

The interaction is not merely a simple mixing but can involve the formation of specific molecular arrangements and complexes. The presence of the bulky POE chains of the polysorbate can create steric hindrance, a repulsive force that physically prevents droplets from getting too close and coalescing. This effect, combined with the reduction in interfacial tension, is key to their effectiveness. The composition of commercial polysorbates, which can contain varying ratios of sorbitan and isosorbide (B1672297) esters as well as different fatty acid esters, can influence these interactions and the resulting rheological properties of an emulsion. nih.gov

Phase Behavior of Mixed Surfactant Systems

The combination of this compound with other surfactants, particularly polysorbates, in an oil and water system can lead to the formation of various phases beyond simple micelles or emulsions. These phases are governed by the concentrations of the components, their ratios, and temperature.

One of the most important structures formed is the lamellar liquid crystalline phase . This is a highly ordered, gel-like structure where surfactant bilayers are separated by layers of water. This phase often forms at the oil-water interface and is believed to be a primary reason for the high stability of emulsions created with sorbitan ester-polysorbate blends. The liquid crystalline layer acts as a strong mechanical barrier to coalescence. researchgate.net Studies on mixed surfactant systems have shown that lamellar liquid crystalline aggregates can form even at very low total surfactant concentrations (around 2-4 wt%). researchgate.net

The construction of pseudo-ternary phase diagrams is a common method to study the phase behavior of these systems, which consist of an oil phase, an aqueous phase, and a mixed-surfactant phase. japsonline.comnih.gov These diagrams map the different regions of stability, showing where microemulsions, emulsions, gels, or multi-phase systems exist. japsonline.comnih.gov For example, a system containing isopropyl palmitate (an oil), a mixture of Sorbitan monooleate and Polysorbate 80, and an aqueous phase was found to form a large microemulsion region, indicating high stability and solubilization power. japsonline.com

The type of oil and the ratio of the surfactants significantly affect the phase behavior. The goal is often to find a formulation that exists within a stable, single-phase region (like a microemulsion or a stable liquid crystal-stabilized emulsion) under the desired storage and use conditions. mdpi.com

Advanced Formulations and Delivery System Applications in Research

Development of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Solid Lipid Nanoparticles (SLNs) and the second-generation Nanostructured Lipid Carriers (NLCs) have emerged as promising vehicles for drug delivery. nih.gov SLNs are formulated with a solid lipid core, while NLCs incorporate a blend of solid and liquid lipids, creating a less-ordered matrix that can enhance drug loading and stability. researchgate.netpensoft.net Sorbitan (B8754009) esters, including sorbitan dipalmitate, are often dissolved within the melted lipid phase during production, adsorbing effectively onto the particle surface. biomedrb.com

Fabrication Methodologies Utilizing this compound

This compound is utilized in several well-established methods for producing SLNs and NLCs, primarily those involving the preparation of an initial emulsion. biomedrb.comnih.gov

High-Pressure Homogenization (HPH): This is a prevalent technique that can be performed using hot or cold methods. japsonline.com In the hot HPH technique, this compound is dissolved in the lipid phase, which contains the solid lipid (for SLNs) or a solid/liquid lipid blend (for NLCs), along with the active drug. This heated oil phase is then dispersed in a hot aqueous surfactant solution to form a pre-emulsion. japsonline.com This coarse emulsion is then forced through a high-pressure homogenizer, where intense cavitation and shear forces lead to the formation of nano-sized particles. Subsequent cooling solidifies the lipid core, with this compound situated at the lipid-water interface, stabilizing the nanoparticles.

Microemulsion-Based Method: This technique involves creating a thermodynamically stable, optically clear microemulsion at a temperature above the lipid's melting point. nih.govjapsonline.com The formulation typically consists of the lipid (incorporating this compound), an emulsifier, a co-emulsifier, and water. japsonline.com This hot, transparent system is then rapidly dispersed in a large volume of cold water with stirring. nih.gov The sudden temperature drop causes the lipid to precipitate, forming nanoparticles. This compound aids in the initial formation of the microemulsion and stabilizes the resulting nanoparticles upon precipitation.

Solvent Emulsification-Evaporation: In this method, the lipid and the lipophilic drug are dissolved in a water-immiscible organic solvent. This organic solution is then emulsified in an aqueous phase containing a surfactant. nih.gov this compound can be part of the surfactant system. After the formation of a stable emulsion, the organic solvent is removed by evaporation, leading to the precipitation of the lipid as nanoparticles. nih.gov

Structural Integrity and Stability of Nanoparticle Formulations

The inclusion of this compound is crucial for the structural integrity and long-term stability of SLN and NLC formulations. Surfactants are essential for decreasing the surface tension between the lipid and aqueous phases, which is fundamental to creating and maintaining a stable nanoparticle dispersion. nih.gov

This compound, as a non-ionic surfactant, provides steric stabilization. ijper.org It adsorbs onto the surface of the lipid nanoparticles, creating a protective layer that physically hinders particle aggregation and coalescence. researchgate.net This steric hindrance is vital for preventing particle growth during storage, which could otherwise lead to instability, sedimentation, and loss of the formulation's desired properties. biomedrb.com

Impact on Encapsulation Efficiency and Release Profiles

This compound influences both the amount of drug that can be loaded into the nanoparticles (encapsulation efficiency, EE) and the rate at which the drug is released.

Encapsulation Efficiency (EE): The imperfect, less-ordered crystalline structure of the NLC matrix, created by blending solid and liquid lipids, provides more space to accommodate drug molecules, generally leading to a higher EE compared to the more crystalline SLNs. ijper.orgpensoft.net The presence of this compound within the lipid matrix can modify this structure. Furthermore, modifying the lipid matrix by incorporating amphiphilic compounds like sorbitan esters can be a strategy to increase the payload of hydrophilic drugs, which typically have low solubility in the lipid phase. nih.gov Research has demonstrated that NLCs can achieve high encapsulation efficiencies, often exceeding 80-90%. acs.orgresearchgate.net

Release Profiles: The structure of the nanoparticle matrix is a key determinant of the drug release pattern. nih.gov NLCs are known for providing a controlled or sustained release profile. ijper.orgpensoft.net The less-ordered matrix of NLCs can prevent the premature expulsion of the encapsulated drug that is sometimes observed with SLNs due to polymorphic transitions of the lipid during storage. researchgate.net The specific combination of lipids and surfactants, including this compound, governs the final architecture of the nanoparticle and thus modulates the release rate. For instance, NLCs have been shown to provide a more sustained drug release compared to SLNs in some studies. acs.org

Micro- and Nanoemulsion Development and Characterization

Microemulsions and nanoemulsions are advanced colloidal dispersion systems used to improve the solubility and delivery of poorly water-soluble compounds. Microemulsions are thermodynamically stable, isotropic systems, typically with droplet sizes of 10-100 nm, whereas nanoemulsions are kinetically stable dispersions with droplet sizes generally under 200-500 nm. nih.govnih.govjrespharm.com this compound, often in combination with a hydrophilic surfactant, is a key component in the design of these ultrasmall systems.

Formulation Design Principles for Ultrasmall Systems

The design of stable micro- and nanoemulsions relies on the careful selection of an oil phase, an aqueous phase, and a surfactant/co-surfactant system. nih.gov this compound, with its low HLB value, is suitable as a lipophilic surfactant, particularly for stabilizing oil-in-water (o/w) emulsions when paired with a high-HLB surfactant. jrespharm.com

A core principle in formulating these systems is the reduction of interfacial tension between the oil and water phases. acs.org The surfactant system, containing this compound, adsorbs at the oil-water interface, creating a flexible film that facilitates the formation of extremely small droplets and prevents their coalescence. dovepress.com

The ratio of surfactant to co-surfactant and oil is critical. Phase diagrams are often constructed to identify the specific concentration ranges where stable, single-phase microemulsions or fine nanoemulsions form. Low-energy methods, such as phase inversion temperature (PIT) or spontaneous emulsification, are often employed. nih.gov The PIT method, for example, utilizes the temperature-dependent solubility of non-ionic surfactants like sorbitan esters and polysorbates. By cycling the temperature, a phase inversion from w/o to o/w emulsion can be induced, resulting in the formation of very fine droplets. mdpi.com

The following table summarizes research findings on nanoemulsions developed using sorbitan esters, highlighting key formulation parameters.

| Active Compound | Oil Phase | Surfactant System | Droplet Size (nm) | Encapsulation Efficiency (%) | Key Finding |

| Kojic Dipalmitate mdpi.com | Rosehip Oil (5%) | Sorbitan Oleate (B1233923) (3.75%) & Polysorbate 80 (3.75%) | < 130 nm | > 95% | The nanoemulsion was stable and showed good skin permeation. |

| Ascorbyl Palmitate google.com | Lipid Phase | Polyoxyethylene sorbitan esters (2-10%) | 30 - 50 nm | Not specified | The combination allowed for nanoemulsion formation at low temperatures with simple mechanical stirring. |

| Thalidomide Analogue dovepress.com | Oleic Acid | Not specified | ~195 nm | Not specified | The nanoemulsion was stable for over a year at room temperature. |

Stability Enhancement Mechanisms in Nanoscale Dispersions

This compound contributes significantly to the kinetic stability of nanoemulsions and other nanoscale dispersions through several mechanisms.

Steric Stabilization: As a non-ionic surfactant, this compound, along with its hydrophilic counterparts (like polysorbates), forms a robust interfacial film around the dispersed droplets. nih.gov The hydrophilic portions of the co-surfactant extend into the aqueous phase, creating a steric barrier that prevents droplets from approaching each other closely enough to aggregate or coalesce. researchgate.net This steric repulsion is a primary mechanism for stabilizing o/w nanoemulsions. nih.gov

Reduction of Interfacial Tension: By significantly lowering the energy required to create new surface area, the surfactant system facilitates the formation of small droplets during homogenization and reduces the thermodynamic driving force for Ostwald ripening—a process where larger droplets grow at the expense of smaller ones. acs.org

Modification of Interfacial Film Properties: The combination of a low-HLB surfactant like this compound with a high-HLB surfactant creates a more condensed and stable interfacial film than either surfactant could alone. This mixed-surfactant layer provides enhanced elasticity and rigidity to the interface, further protecting against droplet coalescence. dovepress.com The stability of these systems is crucial, as nanoemulsions are kinetically stable but not thermodynamically stable like microemulsions. mdpi.com Studies have shown that carefully formulated nanoemulsions can remain physically stable for extended periods, such as over a year. dovepress.comgoogle.com

Controlled Release System Design Principles

In the design of advanced pharmaceutical formulations, controlled release systems are engineered to deliver a therapeutic agent at a predetermined rate over a specified duration. The primary goals are to maintain drug concentrations within the therapeutic window, minimize side effects, and improve patient compliance by reducing dosing frequency. firsthope.co.inwisdomlib.org The design of these systems is fundamentally governed by principles such as diffusion, dissolution, and erosion of a matrix material. firsthope.co.inmdpi.com

This compound, a non-ionic surfactant and emulsifying agent, serves as a functional excipient in the construction of such delivery systems. globenewswire.comscribd.com Its utility stems from its lipophilic nature and its ability to form stable structures that can encapsulate or entrap active pharmaceutical ingredients (APIs). scribd.comatamanchemicals.com As an ester of sorbitol and palmitic acid, its molecular structure is conducive to self-assembly into ordered systems like vesicles or forming the matrix of organogels, which are then exploited for modulating drug release. scribd.comjetir.org These systems are designed to release the entrapped drug through diffusion from the matrix, dissolution of the matrix itself, or a combination of mechanisms. firsthope.co.in

The physicochemical properties of this compound, such as its ability to act as a surfactant and stabilizer, are leveraged in various advanced drug delivery platforms, including lipid-based nanoparticles and organogels, to control the release kinetics of incorporated drugs. jetir.orgmdpi.comcir-safety.org

Design of Biphasic Formulations for Modulated Release Kinetics

Biphasic release is a desirable kinetic profile for certain therapies, characterized by an initial burst release of the drug followed by a period of sustained or controlled release. dovepress.com This pattern is advantageous as the initial phase rapidly achieves a therapeutic concentration of the drug, while the subsequent sustained phase maintains this level over an extended period. mdpi.com

This compound is a key ingredient in formulating vesicular systems, such as niosomes (non-ionic surfactant vesicles), which are known to exhibit such biphasic release patterns. cir-safety.orgopendermatologyjournal.com Niosomes are microscopic lamellar structures formed by the self-assembly of non-ionic surfactants, like this compound, in an aqueous medium, often with the inclusion of cholesterol to enhance vesicle stability. researchgate.net

The biphasic release mechanism from these this compound-based vesicles can be attributed to the distribution of the drug within the carrier. A portion of the drug is typically adsorbed onto the surface of the vesicles, which allows for a rapid release upon administration. The remainder of the drug is entrapped within the core or interleaved within the surfactant bilayers of the niosomes. This entrapped drug is released slowly over time as it diffuses through the lamellar structure. mdpi.com The design of these formulations allows for the modulation of release kinetics by altering parameters such as the ratio of surfactant to cholesterol or the specific type of surfactant used. researchgate.net Research has shown that niosomes prepared with Sorbitan monopalmitate (Span 40) can be formulated to control vesicle size, a critical factor influencing the release profile. researchgate.net

The table below details formulation variables for this compound niosomes and their effect on particle size, a key parameter in designing release kinetics.

Table 1: Influence of Formulation Variables on the Particle Size of this compound (Span 40) Niosomes

| Formulation Variable | Composition | Resulting Particle Size (nm) |

|---|---|---|

| Membrane Additive | Span 40 / Cholesterol (CHO) | 189.2 ± 13.4 |

| Span 40 / Dicetylphosphate (DCP) | 293.3 ± 17.2 | |

| Span 40 / Stearylamine (SA) | 246.5 ± 15.6 | |

| Drug Loading | Mannitol-loaded (Span 40/CHO) | 215.4 ± 14.9 |

| Estradiol-loaded (Span 40/CHO) | 233.7 ± 16.1 |

Data derived from studies on the effect of formulation factors on the physical characteristics of nanosystems. researchgate.net

Exploration in Organogel-Based Controlled Release Vehicles

Organogels are semi-solid systems in which an organic liquid phase is immobilized by a three-dimensional network of self-assembled gelator molecules. jetir.org this compound (also known as Span 40) is a low-molecular-weight organogelator that has been investigated for its ability to structure various organic solvents and oils into gels. jetir.orgijrpb.comamazonaws.com These organogels are explored as promising vehicles for the controlled release of therapeutic agents, particularly for topical and parenteral applications. ijrpb.comnitrkl.ac.in

The formation of a this compound organogel is typically achieved by heating the surfactant in an apolar solvent to achieve dissolution, followed by cooling. ijrpb.com During the cooling process, the gelator molecules self-assemble into a fibrous network, often described as tubules or solid-fiber matrices, which physically entraps the liquid phase and any incorporated drug molecules. jetir.orgijrpb.com This networked structure serves as a barrier to the diffusion of the drug, thereby enabling its controlled release over time. researchgate.net The release of the drug from the organogel matrix generally follows zero-order kinetics, indicating a constant release rate that is independent of the drug concentration. researchgate.net

Research has compared the gelling ability and stability of this compound with other sorbitan esters, such as Sorbitan monostearate (Span 60). While Span 60 gels were often found to be more stable, this compound has been successfully used to create organogels with controlled release properties. jetir.orgijrpb.com The properties of the organogel, including its viscosity, mechanical strength, and drug release rate, can be tailored by adjusting the concentration of the this compound gelator. researchgate.net

The table below presents findings from a comparative study on organogels developed using Sorbitan monopalmitate and Sorbitan monostearate.

Table 2: Comparative Properties of Organogels Based on Sorbitan Esters

| Gelator (10% w/w in Olive Oil) | Gelation Temperature (°C) | Hardness (N) | Viscosity (Pa.s at 1 s⁻¹) |

|---|---|---|---|

| Sorbitan Monopalmitate (SMP) | 48.5 | 0.49 | 102.3 |

| Sorbitan Monostearate (SMS) | 54.2 | 0.88 | 185.6 |

Data derived from a comparative study on olive oil-based organogels. jetir.org

Analytical and Characterization Methodologies for Sorbitan Dipalmitate

Chromatographic Techniques for Compositional Analysis

Chromatography is an indispensable tool for separating the complex mixture of components found in commercial sorbitan (B8754009) dipalmitate products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental in assessing the ester distribution and fatty acid profile, respectively.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the different ester fractions within sorbitan dipalmitate. researchgate.net A common approach involves reversed-phase HPLC, often utilizing a C18 column, which separates the components based on their hydrophobicity. researchgate.netsemanticscholar.org This allows for the resolution of sorbitan mono-, di-, tri-, and even tetraesters. researchgate.net

Table 1: HPLC Parameters for Sorbitan Ester Analysis

| Parameter | Typical Conditions | Source |

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Isopropanol/water mixture | semanticscholar.org |

| Detection | Charged Aerosol Detector (CAD) | thermofisher.comthermofisher.com |

| Separation | Isocratic elution | semanticscholar.org |

| Quantification | Relative response factors from glyceride standards | researchgate.net |

Gas Chromatography (GC) is the standard method for determining the fatty acid composition of this compound. This analysis is crucial as the properties of the surfactant are directly related to the types and proportions of fatty acids esterified to the sorbitan core. The process typically involves a derivatization step to convert the fatty acids into more volatile fatty acid methyl esters (FAMEs). unibuc.ro This is often achieved through transesterification using reagents like sodium hydroxide (B78521) or potassium hydroxide in methanol. unibuc.ro

The resulting FAMEs are then separated on a capillary column, such as one with a 5% phenylmethylsilicone phase, and detected by a Flame Ionization Detector (FID). researchgate.net The separation is based on the boiling points and polarity of the FAMEs, allowing for the identification and quantification of individual fatty acids like palmitic acid. researchgate.netnih.gov The fatty acid profile provides valuable information about the purity of the raw materials used in the synthesis of this compound. worktribe.com

High-temperature GC (HT-GC) can also be employed for the analysis of sorbitan esters. This technique allows for the elution of larger ester species, including sorbitan and sorbitol triesters, providing a more comprehensive characterization of the product. worktribe.com

Table 2: GC Parameters for Fatty Acid Profiling of Sorbitan Esters

| Parameter | Typical Conditions | Source |

| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) | unibuc.ro |

| Column | Capillary column (e.g., 5% phenylmethylsilicone) | researchgate.net |

| Detector | Flame Ionization Detector (FID) | researchgate.netnih.gov |

| Injection | Split/splitless or on-column | worktribe.comworktribe.com |

| Analysis | Identification and quantification of individual fatty acids | unibuc.ro |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. These methods are essential for confirming the identity of the compound and elucidating its structural features.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FTIR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. upi.edu For this compound, key functional groups include the hydroxyl (-OH) groups of the sorbitan moiety and the ester (C=O) groups formed from the reaction with palmitic acid. mdpi.comresearchgate.net

The O-H stretching vibration typically appears as a broad band around 3300-3400 cm⁻¹. mdpi.comresearchgate.net The presence of a strong C=O stretching band, characteristic of the ester group, is expected in the region of 1735-1750 cm⁻¹. researchgate.netpurdue.edu Additionally, C-H stretching vibrations from the alkyl chains of the palmitate groups will be observed around 2850-2960 cm⁻¹. mdpi.com The C-O stretching of the ester group can be seen in the 1160-1210 cm⁻¹ range. mdpi.com By analyzing the positions and intensities of these absorption bands, the successful esterification and the presence of the key functional moieties in this compound can be confirmed. scialert.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type | Source |

| Hydroxyl (-OH) | 3300 - 3400 | O-H Stretching | mdpi.comresearchgate.net |

| Alkane (C-H) | 2850 - 2960 | C-H Stretching | mdpi.com |

| Ester (C=O) | 1735 - 1750 | C=O Stretching | researchgate.netpurdue.edu |

| Ester (C-O) | 1160 - 1210 | C-O Stretching | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like this compound. mdpi.comethernet.edu.et Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of the atoms within the molecule. kinampark.com

In the ¹H NMR spectrum of sorbitan esters, signals corresponding to the protons of the sorbitan ring and the fatty acid chains can be identified. farmaciajournal.com The integration of these signals can provide quantitative information about the different components. farmaciajournal.com For instance, the protons in the hydrophilic sorbitan headgroup can be distinguished from those in the lipophilic fatty acid tails. farmaciajournal.com

¹³C NMR spectroscopy complements the information from ¹H NMR by providing insights into the carbon skeleton of the molecule. worktribe.comrsc.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different carbon types, such as those in the sorbitan ring, the ester carbonyl group, and the alkyl chain of the palmitate. kinampark.com Advanced 2D NMR techniques can be employed to establish connectivity between protons and carbons, further aiding in the complete structural assignment. researchgate.net

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the components in a sample. For complex mixtures like sorbitan esters, MS is invaluable for identifying the various ester species present. rsc.org Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze the distribution of mono-, di-, and triesters. rsc.orgnih.gov The mass spectra of sorbitan esters will show peaks corresponding to the different degrees of esterification. rsc.org

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to traditional MS. In IM-MS, ions are separated based on their size and shape (collision cross-section) as they drift through a gas-filled chamber. This technique can help to resolve isomers and provide further structural information that may not be obtainable by MS alone, which is particularly useful for the complex isomeric mixtures found in this compound.

Phase contrast microscopy is an optical microscopy technique that is particularly well-suited for visualizing the microstructure of unstained, transparent samples like organogels. It enhances contrast by translating small phase shifts in the light passing through the sample into amplitude or brightness changes in the image. This allows for the detailed examination of the network structure responsible for the gel's properties.

When this compound is used as an organogelator, it self-assembles into a three-dimensional network that immobilizes the liquid oil phase, creating a semi-solid material. Phase contrast microscopy is used to directly visualize this underlying solid structure. To do this, a thin smear of the organogel is prepared on a glass slide and observed under the microscope.

Studies on organogels formed with sorbitan esters, including sorbitan monopalmitate, reveal the formation of distinct crystalline structures. The micrographs typically show a dense, interconnected network of crystals distributed uniformly throughout the continuous oil phase. These crystalline elements are often described as having needle-shaped, fibrous, or rod-like tubular morphologies. The formation of this extensive network is crucial for the organogel's ability to entrap the solvent and maintain its structure. The size, density, and morphology of these crystalline structures can be correlated with the concentration of this compound; higher concentrations generally lead to a denser network with larger crystals.

Table 5: Microstructural Features of this compound Organogels Imaged by Phase Contrast Microscopy

| Microstructural Feature | Description | Role in Organogel Properties |

| Crystal Network | An interconnected, three-dimensional mesh of solid crystalline material. | Provides the solid-like structure and is responsible for immobilizing the liquid oil phase. |

| Crystal Morphology | The shape of the individual crystalline elements. | Typically observed as needle-like, fibrous, or rod-like tubules. |

| Crystal Distribution | The uniformity of the crystal network throughout the sample. | A uniform distribution is indicative of a homogeneous and stable gel. |

| Crystal Size/Density | The dimensions and number of crystals per unit volume. | Influences the mechanical properties of the gel, such as firmness and viscosity. |

Interfacial Rheology and Tensiometry

Interfacial rheology and tensiometry are essential techniques for characterizing the behavior of surface-active molecules like this compound at liquid-liquid or gas-liquid interfaces. wikipedia.org Interfacial rheology specifically investigates the flow properties and viscoelastic response of the adsorbed interfacial layer to applied stress or strain. wikipedia.orgbiolinscientific.com This two-dimensional system at the interface possesses properties distinct from the bulk phases it separates. mdpi.com The stability of emulsions and foams, which is critical in many industrial applications, is directly related to the viscoelastic properties of the interfacial film formed by surfactants. wikipedia.org By deforming the interface and measuring the response, one can determine the interfacial storage (elastic) modulus and loss (viscous) modulus, which provide insight into the structure and interactions within the molecular layer. wikipedia.org

Tensiometry, on the other hand, measures surface tension (at a gas-liquid interface) or interfacial tension (at a liquid-liquid interface). These measurements are fundamental to understanding the efficiency of a surfactant in reducing the free energy of an interface. The data derived from these techniques are crucial for evaluating the performance of this compound as an emulsifier or stabilizer.

Table 2: Key Parameters from Interfacial Rheology and Tensiometry

| Technique | Measured Parameter | Information Provided |

| Interfacial Rheology | Interfacial Elastic (G') and Viscous (G'') Moduli | Quantifies the solid-like (elastic) and liquid-like (viscous) character of the interfacial film; relates to emulsion/foam stability. wikipedia.org |

| Tensiometry | Surface/Interfacial Tension (γ) | Measures the reduction in interfacial energy; indicates surfactant efficiency and packing at the interface. |

| Tensiometry | Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in the bulk phase, identified by a plateau in surface tension measurements. dynetesting.com |

Du Noüy Tensiometer and Wilhelmy Plate Methods

The Du Noüy ring and Wilhelmy plate methods are two of the most common and established techniques for measuring equilibrium surface and interfacial tension. kruss-scientific.comcscscientific.com